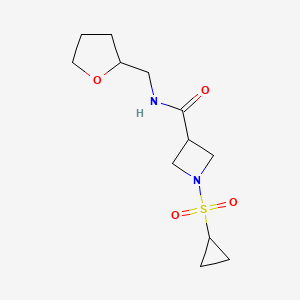
1-(cyclopropylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide, also known as CST-501, is a novel small molecule drug candidate that has shown potential in various scientific research applications. This compound belongs to the class of azetidine-3-carboxamide derivatives and is being studied for its potential therapeutic effects in various diseases.
Applications De Recherche Scientifique
Photodegradation of Sulfonylurea Herbicides
- Research has been conducted on the photodegradation of the sulfonylurea herbicide azimsulfuron, identifying photoproducts and degradation pathways in water under different conditions. This work contributes to understanding the environmental fate of such compounds (Pinna et al., 2007).
Hydrolytic Degradation of Azimsulfuron
- Another study focused on the chemical degradation of azimsulfuron in aqueous solutions, emphasizing the pH-dependent hydrolysis rate and identification of metabolites, which is crucial for assessing the environmental impact of herbicide usage (Boschin et al., 2007).
Polymerization of N-Sulfonylazetidine
- Innovations in polymer chemistry include the anionic polymerization of N-(methanesulfonyl)azetidine to form polymers with potential applications in materials science, demonstrating the versatility of sulfonyl-containing compounds in polymer synthesis (Reisman et al., 2020).
Synthesis of Azoloyl NH-1,2,3-Triazoles
- Research on the reaction of enaminones with sulfonyl azides to produce azoloyl NH-1,2,3-triazoles and azolyl diazoketones provides insights into synthetic chemistry, demonstrating the reactivity of sulfonyl azides in producing complex molecules (Shafran et al., 2022).
Arylsulfonamides Synthesis
- The development of methods for synthesizing arylsulfonamides and azetidine-2,4-diones through multicomponent reactions showcases the application of sulfonyl compounds in medicinal chemistry and drug development (Alizadeh & Rezvanian, 2008).
Mécanisme D'action
Target of Action
Cyclopropane, a structural motif in this compound, is widespread in natural products and is usually essential for biological activities .
Mode of Action
Cyclopropane, a part of this compound, has unique structural and chemical properties that attract wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology .
Biochemical Pathways
Cyclopropane biosynthesis, which might be related to this compound, involves two major pathways according to whether the reaction involves an exogenous c1 unit from s-adenosylmethionine (sam) or not .
Result of Action
Cyclopropane-containing compounds are known to have significant biological activities .
Propriétés
IUPAC Name |
1-cyclopropylsulfonyl-N-(oxolan-2-ylmethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S/c15-12(13-6-10-2-1-5-18-10)9-7-14(8-9)19(16,17)11-3-4-11/h9-11H,1-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZMMTURVMATNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-8-(pyridin-4-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2775077.png)
![4-methyl-2-[4-(trifluoromethoxy)phenyl]-1(2H)-phthalazinone](/img/structure/B2775078.png)
![N-(3-acetylphenyl)-2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2775081.png)

![N-(4-chlorobenzyl)-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B2775083.png)


![1-methyl-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B2775086.png)

![4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2775089.png)

![1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2775096.png)
![Methyl 2-[4-[7-[(3-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2775097.png)
![1-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B2775098.png)